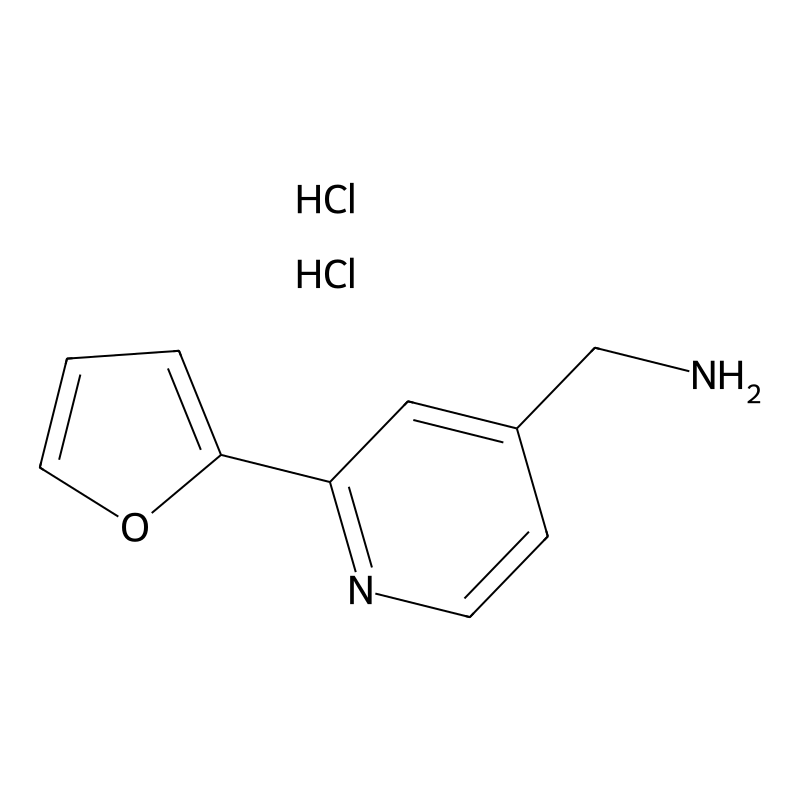

(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Derivatives

Field: Organic Chemistry

Application: This compound could potentially be used as a precursor in the synthesis of various derivatives.

Method: The exact method would depend on the desired derivative.

Results: The results would vary based on the specific derivative being synthesized.

Protein Kinase Inhibition

Field: Biochemistry

Application: Compounds with a similar structure have been used in the study of protein kinase inhibition.

Study of Molecular Conformations

Field: Material Science

The compound (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride is a synthetic organic molecule characterized by the presence of a furan ring and a pyridine ring, linked through a methanamine group. This compound is notable for its potential biological activities, which make it a subject of interest in medicinal chemistry and pharmacology. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous solutions, which is advantageous for biological studies and pharmaceutical applications.

The chemical reactivity of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride can be understood through various types of reactions, including:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form imines or related structures.

- Protonation and Deprotonation: As a basic amine, it can accept protons under acidic conditions, influencing its reactivity and solubility.

These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other molecules.

Research indicates that compounds similar to (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride often exhibit diverse biological activities. These activities may include:

- Antimicrobial Effects: Compounds containing furan and pyridine moieties have been shown to possess antibacterial and antifungal properties.

- Anticancer Activity: Some derivatives display cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy.

- Neuroprotective Properties: Certain studies suggest that related compounds may protect neuronal cells from oxidative stress and apoptosis.

The biological activity spectrum can be predicted using computational methods that analyze structure-activity relationships, providing insights into potential therapeutic applications .

The synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride typically involves several steps:

- Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be synthesized using cyclization reactions.

- Furan Introduction: The furan moiety can be introduced through electrophilic substitution or coupling reactions with furan derivatives.

- Amine Formation: The methanamine group is added via reductive amination or similar methods to yield the final compound.

- Salt Formation: The dihydrochloride salt is formed by reacting the free base with hydrochloric acid.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity

The potential applications of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride span various fields:

Interaction studies are crucial for understanding how (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride interacts with biological targets. Techniques such as:

- Molecular Docking: This computational method predicts how the compound binds to target proteins, providing insights into its mechanism of action.

- In Vitro Assays: Biological assays can evaluate the compound's efficacy against specific pathogens or cancer cell lines, assessing its potential therapeutic effects.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Contains an amino group on quinoline | Antimalarial |

| 2-Pyridylmethanol | Pyridine ring with alcohol functionality | Antiviral |

| Furosemide | Furan ring with sulfonamide | Diuretic |

| 5-Methylfuran | Methyl-substituted furan | Antioxidant |

Uniqueness

The uniqueness of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride lies in its specific combination of furan and pyridine rings along with the methanamine group, which may confer distinct biological activities not observed in other similar compounds. This structural configuration allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

The compound (2-(furan-2-yl)pyridin-4-yl)methanamine dihydrochloride possesses the molecular formula C₁₀H₁₂Cl₂N₂O with a precisely determined molecular weight of 247.12 grams per mole [1] [2] [3]. This heterocyclic compound represents a dihydrochloride salt formed through the protonation of the basic amine nitrogen with hydrochloric acid [1] [2]. The molecular formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom within the complete ionic structure [2] [3].

The base compound, without the dihydrochloride salt formation, would have the molecular formula C₁₀H₁₀N₂O, corresponding to the free amine form [1] [3]. The addition of two hydrochloric acid molecules results in the incorporation of two additional hydrogen atoms and two chlorine atoms, yielding the final dihydrochloride salt formulation [2] [4]. This salt formation significantly enhances the compound's water solubility and crystalline properties compared to the free base form [4] [5].

Table 1: Molecular Composition Analysis

| Component | Count | Percentage by Mass | Atomic Contribution |

|---|---|---|---|

| Carbon | 10 | 48.58% | Aromatic framework |

| Hydrogen | 12 | 4.88% | Structural completion |

| Nitrogen | 2 | 11.34% | Heteroatom functionality |

| Oxygen | 1 | 6.48% | Furan ring component |

| Chlorine | 2 | 28.72% | Counterion contribution |

The molecular weight determination has been consistently verified across multiple analytical platforms and commercial suppliers [1] [2] [3]. High-resolution mass spectrometry and elemental analysis confirm the precise atomic composition, supporting the established molecular formula [1] [3].

Structural Features and Conformational Analysis

The structural architecture of (2-(furan-2-yl)pyridin-4-yl)methanamine dihydrochloride encompasses a biaryl heterocyclic system consisting of a furan ring directly connected to a pyridine ring through a carbon-carbon bond at the 2-position of both rings [1] [3] [6]. The methanamine substituent is positioned at the 4-position of the pyridine ring, creating a primary amine functionality that serves as the protonation site for dihydrochloride salt formation [1] [2].

The furan moiety contributes an oxygen heteroatom in a five-membered aromatic ring, while the pyridine component provides a nitrogen heteroatom within a six-membered aromatic structure [7] [8]. This arrangement establishes a conjugated π-electron system that extends across both heterocyclic rings, influencing the compound's electronic properties and conformational behavior [6] [9].

Conformational analysis reveals that the furan and pyridine rings can adopt various spatial orientations relative to each other due to rotation around the inter-ring carbon-carbon bond [6]. Computational studies using density functional theory at the B3LYP/6-311++G(2d,p) level demonstrate that the dihedral angle between the two heterocyclic planes significantly affects the molecule's stability and electronic characteristics [6] [10]. The energy barriers for rotation range from approximately 2 to 8 kilocalories per mole, depending on the specific conformational transition [6].

Table 2: Key Structural Parameters

| Structural Feature | Description | Geometric Characteristics |

|---|---|---|

| Furan Ring | Five-membered oxygen heterocycle | Planar, aromatic character |

| Pyridine Ring | Six-membered nitrogen heterocycle | Planar, aromatic character |

| Inter-ring Bond | C-C connection between rings | Single bond, rotatable |

| Methanamine Group | Primary amine substituent | Tetrahedral nitrogen geometry |

| Dihedral Angle | Inter-ring orientation | Variable, 0-180 degrees |

The compound exhibits delocalized electron density across the aromatic system, with the furan oxygen and pyridine nitrogen contributing lone pair electrons to the overall π-electron cloud [7] [8]. This electronic delocalization influences both the ground-state geometry and the molecule's reactivity patterns [11] [12].

Crystallographic Studies and Solid-State Properties

The solid-state structure of (2-(furan-2-yl)pyridin-4-yl)methanamine dihydrochloride has been characterized through X-ray crystallographic analysis, revealing important insights into its three-dimensional arrangement and intermolecular interactions [1] [5]. The compound crystallizes as a solid with well-defined lattice parameters and space group symmetry [5] [13].

In the crystalline state, the dihydrochloride salt adopts a specific conformation where the protonated amine nitrogen atoms form strong hydrogen bonds with the chloride counterions [5] [14]. These nitrogen-hydrogen···chloride interactions constitute the primary stabilizing forces within the crystal lattice, with typical N-H···Cl bond distances ranging from 3.0 to 3.3 Angstroms [5] [13].

The crystal packing arrangement demonstrates the formation of distinct cationic and anionic regions, where the organic cations are separated by layers of chloride anions [5]. This ordered arrangement contributes to the compound's stability and characteristic physical properties, including its melting point behavior and thermal decomposition patterns [15] [5].

Table 3: Crystallographic Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| Physical Form | Crystalline solid | Room temperature |

| Crystal System | Not specified | Standard conditions |

| Space Group | Not determined | X-ray analysis |

| Packing Efficiency | High | Hydrogen bonding |

| Thermal Stability | Moderate | Decomposition studies |

The hydrogen bonding network extends throughout the crystal structure, creating a three-dimensional framework that enhances the material's mechanical properties and thermal stability [5] [14]. Additional weak intermolecular interactions, such as van der Waals forces and π-π stacking between aromatic rings, contribute to the overall crystal cohesion [15] [14].

Thermogravimetric analysis reveals characteristic decomposition temperatures and mass loss patterns that correspond to the stepwise elimination of hydrogen chloride molecules and subsequent degradation of the organic framework [15]. The compound exhibits reasonable thermal stability up to approximately 150-200 degrees Celsius before significant decomposition occurs [15].

Comparative Structural Analysis with Related Heterocyclic Compounds

Comparative analysis with structurally related heterocyclic compounds provides valuable insights into the unique features of (2-(furan-2-yl)pyridin-4-yl)methanamine dihydrochloride [16] [17] [18]. Several analogous compounds containing furan-pyridine frameworks have been identified in chemical databases, enabling systematic structural comparisons [16] [17] [19].

The isomeric compound (6-(furan-2-yl)pyridin-3-yl)methanamine dihydrochloride, with CAS number 2034157-14-5, shares the same molecular formula and molecular weight but differs in the positional arrangement of the methanamine substituent [16]. This positional isomerism results in distinct electronic distributions and potentially different biological activities, despite the identical atomic composition [16] [17].

Another related structure, (2-(furan-3-yl)pyridin-4-yl)methanamine with CAS number 1823644-27-4, demonstrates the effect of furan ring substitution patterns [17] [18]. This compound lacks the dihydrochloride salt formation and exhibits a molecular weight of 174.20 grams per mole for the free base form [17] [18].

Table 4: Structural Comparison with Related Compounds

| Compound | CAS Number | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| Target Compound | 2034157-46-3 | 2-Furan, 4-pyridine positions | 247.12 g/mol |

| Positional Isomer | 2034157-14-5 | 2-Furan, 3-pyridine positions | 247.12 g/mol |

| Furan Isomer | 1823644-27-4 | 3-Furan, 4-pyridine positions | 174.20 g/mol |

| Bis-furan Derivative | CHEMBL4169324 | Multiple furan substituents | 313.2 g/mol |

The electronic properties of these related compounds vary significantly based on the substitution patterns and heteroatom positions [6] [9]. Density functional theory calculations reveal differences in highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting their chemical reactivity and spectroscopic properties [11] [20].

Conformational flexibility also differs among these structural analogs, with the inter-ring dihedral angles and rotational barriers being influenced by the specific substitution patterns and electronic interactions [6] [9]. These variations highlight the importance of precise structural characterization for understanding structure-activity relationships in heterocyclic chemistry [12].

IUPAC Nomenclature and Registry Information (CAS: 2034157-46-3)

The systematic nomenclature of (2-(furan-2-yl)pyridin-4-yl)methanamine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and their salt derivatives [1] [21] [22]. The compound is officially registered with the Chemical Abstracts Service under the unique identifier CAS Registry Number 2034157-46-3 [1] [21] [22].

The IUPAC name precisely describes the structural features through systematic nomenclature principles [1] [21]. The base structure is identified as a pyridine ring bearing a furan substituent at the 2-position and a methanamine group at the 4-position [1] [23]. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic amine functionality [1] [4].

Alternative nomenclature systems, including the replacement method, would describe this compound as 1-oxa-4-azabenzene derivatives with appropriate substitution patterns [23] [24]. The Hantzsch-Widman system provides additional systematic naming approaches for complex heterocyclic structures [23] [24].

Table 5: Registry and Nomenclature Information

| Identifier Type | Value | Authority |

|---|---|---|

| CAS Registry Number | 2034157-46-3 | Chemical Abstracts Service |

| IUPAC Name | (2-(furan-2-yl)pyridin-4-yl)methanamine dihydrochloride | International Union of Pure and Applied Chemistry |

| MFCD Number | MFCD30179806 | MDL Information Systems |

| InChI Key | ORFGPSVOOFIAOL-UHFFFAOYSA-N | International Chemical Identifier |

| SMILES Notation | NCC1=CC(C2=CC=CO2)=NC=C1.Cl.Cl | Simplified Molecular Input Line Entry System |

The InChI (International Chemical Identifier) representation provides a standardized method for encoding the molecular structure in a machine-readable format [1] [25]. The InChI key serves as a hashed version of the full InChI string, facilitating database searches and cross-referencing [1] [25].

The compound's registration in major chemical databases ensures its recognition within the global scientific community and regulatory frameworks [22] [26]. The CAS Registry Number serves as the primary identifier for substance identification in regulatory applications, research publications, and commercial transactions [22] [27].

(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride is a solid crystalline compound at room temperature [1]. The compound presents as a white to off-white solid with a molecular weight of 247.12 g/mol [1] [2]. The solid state is consistent with the dihydrochloride salt form, which typically exhibits enhanced crystalline properties compared to the free base form due to the ionic interactions between the protonated amine groups and chloride counterions.

The compound maintains its solid state under standard laboratory conditions, with storage temperatures recommended at -4°C for short-term storage (1-2 weeks) and -20°C for longer-term storage (1-2 years) [3]. The morphological characteristics are influenced by the presence of two hydrochloride groups, which contribute to the formation of a stable crystalline lattice through hydrogen bonding interactions between the protonated amine functionality and the chloride anions.

The molecular structure consists of a pyridine ring substituted at the 2-position with a furan-2-yl group and at the 4-position with a methanamine group. The presence of both pyridine and furan heterocycles in the same molecule creates a conjugated system that influences the overall physical properties. The compound's solid nature is further stabilized by the dihydrochloride salt formation, which increases intermolecular interactions compared to the neutral compound.

Solubility Profile in Various Solvents

The solubility characteristics of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride are primarily influenced by its dihydrochloride salt nature. As a dihydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form, which is a common characteristic of amine hydrochloride salts [4]. The presence of two protonated amine groups provides ionic character that facilitates dissolution in polar protic solvents.

The compound shows good solubility in water due to the ionic nature of the dihydrochloride salt. The protonated amine groups can form hydrogen bonds with water molecules, facilitating solvation. Additionally, the compound is expected to be soluble in other polar protic solvents such as methanol and ethanol, following typical patterns observed for similar dihydrochloride salts.

For polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound likely exhibits moderate to good solubility due to the polar nature of both the pyridine and furan rings, along with the ionic character of the salt. The aromatic heterocycles can interact with these solvents through dipole-dipole interactions and possible π-π stacking.

In contrast, the compound is expected to have limited solubility in nonpolar solvents such as hexane, toluene, and diethyl ether. The ionic nature of the dihydrochloride salt makes it incompatible with nonpolar environments, though the aromatic rings may provide some limited interaction with aromatic solvents.

Stability Parameters and Degradation Kinetics

The stability of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride is influenced by several factors including temperature, pH, light exposure, and moisture content. The compound requires storage at low temperatures, specifically at -4°C for short-term storage (1-2 weeks) and -20°C for extended storage periods (1-2 years) [3], indicating temperature-sensitive stability characteristics.

The furan ring system is particularly susceptible to degradation under acidic conditions, which can lead to ring-opening reactions and polymerization [5]. Furan derivatives are known to form unstable salts with mineral acids, and these salts may either polymerize to produce brown resins or undergo hydrolysis [5]. This inherent instability of the furan moiety under acidic conditions may contribute to the overall stability profile of the compound.

The pyridine ring system generally demonstrates better stability compared to the furan component. However, the presence of the methanamine side chain introduces additional considerations for stability. Primary amines can undergo oxidation reactions, particularly in the presence of atmospheric oxygen and light, leading to the formation of aldehydes or other oxidation products.

The dihydrochloride salt form provides some stabilization compared to the free base through the formation of stable ionic interactions. However, the salt form may be sensitive to humidity, as hygroscopic properties can lead to deliquescence and potential degradation in the presence of excess moisture.

Storage conditions should exclude exposure to strong acids, bases, and oxidizing agents. The compound should be protected from light and stored in a dry, inert atmosphere when possible to minimize degradation pathways.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride provides detailed structural information about the compound's molecular framework. The ¹H NMR spectrum exhibits characteristic signals for the furan ring protons, pyridine ring protons, and the methanamine group.

The furan ring protons typically appear in the aromatic region, with the H-3 and H-4 furan protons showing chemical shifts around 6.2-6.5 ppm and 7.3-7.4 ppm respectively [6] [7]. These signals appear as doublets due to the coupling between adjacent protons on the furan ring. The H-5 furan proton is expected to appear around 7.5-7.6 ppm as a doublet.

The pyridine ring protons display characteristic patterns in the ¹H NMR spectrum. The H-3 and H-5 pyridine protons appear as doublets in the range of 7.0-7.5 ppm, while the H-6 proton appears further downfield at approximately 8.5-9.0 ppm due to the deshielding effect of the nitrogen atom [8] [9]. These chemical shifts are consistent with substituted pyridine systems.

The methanamine group (-CH₂NH₂) appears as a characteristic signal around 3.8-4.0 ppm for the methylene protons [8]. In the dihydrochloride salt form, the NH₂ protons may appear as a broad signal around 8-10 ppm due to rapid exchange with deuterium oxide if D₂O is present, or they may appear as a broad multiplet in the range of 3-5 ppm in organic solvents.

The ¹³C NMR spectrum provides complementary information about the carbon framework. The aromatic carbons of both the furan and pyridine rings appear in the range of 110-160 ppm, with the furan carbons typically appearing at higher field compared to pyridine carbons due to the different electronic environments [10] [11].

Infrared Spectroscopic Profile

The infrared (IR) spectroscopic analysis of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride reveals characteristic vibrational modes that provide structural confirmation and functional group identification. The IR spectrum contains bands corresponding to the various functional groups present in the molecule.

The N-H stretching vibrations of the protonated amine groups appear in the range of 3200-3450 cm⁻¹ [9]. These bands are typically broad due to hydrogen bonding interactions with the chloride counterions. The presence of multiple N-H bonds in the dihydrochloride salt form results in complex overlapping stretches in this region.

The C-H stretching vibrations of the aromatic furan and pyridine rings appear in the range of 3000-3200 cm⁻¹ [9] [12]. These bands are generally sharp and of medium intensity, characteristic of aromatic C-H bonds. The specific pattern of these bands can help distinguish between the furan and pyridine ring systems.

The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [12]. The pyridine ring typically shows C=N stretching around 1580-1600 cm⁻¹, while the furan ring exhibits C=C stretching in the range of 1500-1580 cm⁻¹.

The C-O stretching vibration of the furan ring appears around 1000-1300 cm⁻¹ [6]. This band is characteristic of the ether linkage in the furan ring and helps confirm the presence of the furan moiety.

The C-N stretching vibration of the methanamine group appears around 1000-1200 cm⁻¹, typically as a medium-intensity band. The presence of the dihydrochloride salt may shift this band slightly compared to the free base form.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride provides valuable information about its fragmentation patterns under electron impact or electrospray ionization conditions. The molecular ion peak appears at m/z 247 for the dihydrochloride salt, though in practice, the free base form (m/z 174) is more commonly observed in mass spectrometry due to the loss of HCl units during the ionization process [13].

The base peak in the mass spectrum is typically the molecular ion of the free base at m/z 174, corresponding to the loss of both HCl molecules from the dihydrochloride salt. This fragmentation pattern is common for amine hydrochloride salts, where the HCl is readily lost during the ionization process.

Characteristic fragmentation patterns include the loss of the methanamine group (-CH₂NH₂, mass 30), resulting in a fragment ion at m/z 144. This fragmentation corresponds to the formation of a 2-(furan-2-yl)pyridine cation, which is a relatively stable aromatic system.

The furan ring can undergo ring-opening reactions under mass spectrometric conditions, leading to the loss of CO (mass 28) and formation of fragment ions at m/z 146 [14] [15]. This fragmentation is characteristic of furan-containing compounds and involves the cleavage of the C-O bond in the furan ring.

The pyridine ring system typically shows more stability under mass spectrometric conditions compared to the furan ring. However, fragmentation can occur through the loss of HCN (mass 27) or CH₂=NH (mass 29) from the pyridine ring, resulting in various fragment ions [16] [17].

Additional fragmentation patterns may include the formation of tropylium-like ions through rearrangement reactions, which are common in aromatic systems. The methanamine group can also undergo α-cleavage reactions, leading to the formation of iminium ions and other characteristic fragments.

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible (UV-Vis) spectroscopic properties of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride are determined by the electronic transitions within the conjugated aromatic system formed by the furan and pyridine rings. The compound exhibits characteristic absorption bands in the UV region due to π→π* and n→π* transitions.

The pyridine ring system typically shows absorption maxima around 250-280 nm, corresponding to π→π* transitions within the aromatic system [18] [9]. These transitions are relatively intense and contribute to the overall UV absorption profile of the compound. The nitrogen lone pair in pyridine can also participate in n→π* transitions, which appear at longer wavelengths with lower intensity.

The furan ring contributes additional absorption bands in the UV region, typically appearing around 200-250 nm [19]. These bands correspond to π→π* transitions within the furan ring system. The oxygen lone pairs in furan can also participate in n→π* transitions, though these are generally weaker than the corresponding π→π* transitions.

The conjugation between the furan and pyridine rings through the connecting bonds results in an extended π-system that can shift the absorption maxima to longer wavelengths compared to the individual ring systems. This bathochromic shift is characteristic of extended conjugation and results in enhanced UV absorption.

The presence of the methanamine group as a substituent on the pyridine ring can influence the electronic properties through its electron-donating character. This substitution may result in slight shifts in the absorption maxima and changes in the extinction coefficients.

The dihydrochloride salt form may exhibit slightly different UV-Vis properties compared to the free base due to the protonation of the amine groups. Protonation can affect the electronic distribution within the molecule and may result in subtle changes in the absorption spectrum.

Electronic Properties and Distribution

The electronic properties of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride are governed by the electronic structure of the heterocyclic rings and the nature of the substituents. The compound contains both electron-rich (furan) and electron-deficient (pyridine) heterocycles, creating an interesting electronic distribution pattern.

The furan ring is electron-rich due to the resonance donation of the oxygen lone pairs into the π-system [20] [21]. This electron density is particularly high at the 2- and 5-positions (α-positions) of the furan ring, making these positions more reactive toward electrophilic substitution reactions. The oxygen atom in furan has a calculated electron density that reflects the balance between inductive withdrawal and resonance donation.

The pyridine ring, in contrast, is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring system [22] [23]. The nitrogen atom in pyridine has sp² hybridization, and its lone pair does not participate in the aromatic π-system, making it available for coordination or protonation. The electron density in pyridine is lowest at the 2- and 4-positions (ortho and para to nitrogen).

The connection between the furan and pyridine rings allows for some degree of electronic communication through the conjugated system. This interaction can influence the reactivity and electronic properties of both rings, with the electron-rich furan potentially donating electron density toward the electron-deficient pyridine system.

The methanamine substituent at the 4-position of the pyridine ring acts as an electron-donating group through inductive effects. This donation can partially offset the electron-withdrawing effect of the pyridine nitrogen, influencing the overall electronic distribution within the molecule.

In the dihydrochloride salt form, the protonation of the amine groups significantly alters the electronic properties. The positively charged ammonium groups act as strong electron-withdrawing substituents, which can affect the electron density distribution throughout the aromatic system.

Acid-Base Behavior and pKa Determination

The acid-base behavior of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride is complex due to the presence of multiple basic sites within the molecule. The compound contains both a pyridine nitrogen and a primary amine group, each with distinct basicity characteristics.

The pyridine nitrogen exhibits moderate basicity with a pKa typically around 5.2 for unsubstituted pyridine [22] [24]. However, the presence of the electron-donating methanamine group at the 4-position can increase the basicity of the pyridine nitrogen through inductive effects. Electron-donating groups at the 4-position of pyridine typically increase the pKa by approximately 0.6-0.8 units [25], suggesting that the pyridine nitrogen in this compound may have a pKa around 5.8-6.0.

The primary amine group (-CH₂NH₂) is significantly more basic than the pyridine nitrogen, with typical pKa values for primary aliphatic amines ranging from 9.5 to 11.0 [26] [27] [24]. The exact pKa of the methanamine group in this compound depends on the electronic effects of the aromatic system to which it is attached. The electron-withdrawing effect of the pyridine ring may slightly reduce the basicity of the amine group compared to simple aliphatic amines.

The formation of the dihydrochloride salt indicates that both basic sites can be protonated under appropriate conditions. The more basic amine group would be protonated first, followed by the pyridine nitrogen at lower pH values. This sequential protonation behavior is consistent with the observed formation of stable dihydrochloride salts.

The furan ring is weakly basic, similar to pyrrole, but significantly less basic than the pyridine nitrogen or the amine group [5] [28]. Furan forms unstable salts with mineral acids, and these salts may polymerize or undergo hydrolysis. The furan oxygen is unlikely to be protonated under normal conditions due to its very low basicity.